molecular formula C5H7ClN2 B6237012 2-chloro-1,5-dimethyl-1H-imidazole CAS No. 1891417-40-5

2-chloro-1,5-dimethyl-1H-imidazole

Cat. No.: B6237012
CAS No.: 1891417-40-5
M. Wt: 130.57 g/mol
InChI Key: ZZYICRCDLICFHF-UHFFFAOYSA-N
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Description

2-Chloro-1,5-dimethyl-1H-imidazole is a heterocyclic aromatic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Debus-Radziszewski Synthesis: This classical method involves the reaction of glyoxal, ammonia, and an aldehyde (in this case, formaldehyde) to form imidazole derivatives. The reaction proceeds under acidic conditions and high temperatures.

  • Buchwald-Hartwig Amination: This modern approach involves the palladium-catalyzed amination of aryl halides with imidazole derivatives. The reaction conditions typically include a palladium catalyst, a base, and an inert atmosphere.

  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation as a method to accelerate the synthesis of imidazoles. This technique offers shorter reaction times and higher yields.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors and optimized reaction conditions to ensure scalability and cost-effectiveness. The choice of method depends on the desired purity, yield, and environmental considerations.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the imidazole ring to various oxidized derivatives, such as nitroimidazoles.

  • Reduction: Reduction reactions can reduce the imidazole ring, leading to the formation of imidazolines.

  • Substitution: Substitution reactions involve replacing the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are often used in substitution reactions.

Major Products Formed:

  • Nitroimidazoles: Resulting from oxidation reactions.

  • Imidazolines: Resulting from reduction reactions.

  • Substituted Imidazoles: Resulting from substitution reactions.

Scientific Research Applications

2-Chloro-1,5-dimethyl-1H-imidazole finds applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

  • Biology: It is used in the study of enzyme inhibitors and as a probe in biological assays.

  • Medicine: It is a precursor in the synthesis of antifungal and antibacterial agents.

  • Industry: It is utilized in the production of corrosion inhibitors and as a catalyst in organic reactions.

Comparison with Similar Compounds

  • 2-Chloro-1-methyl-1H-imidazole: Similar structure but lacks the second methyl group.

  • 1,4-Dimethyl-1H-imidazole: Different positions of the methyl groups on the imidazole ring.

  • 2-Chloro-1,3-dimethyl-1H-imidazole: Different positions of the chlorine and methyl groups.

Uniqueness: 2-Chloro-1,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and methyl groups at specific positions on the imidazole ring enhances its utility in various chemical syntheses and biological studies.

Properties

CAS No.

1891417-40-5

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-chloro-1,5-dimethylimidazole

InChI

InChI=1S/C5H7ClN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3

InChI Key

ZZYICRCDLICFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)Cl

Purity

95

Origin of Product

United States

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